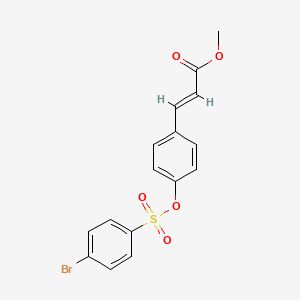
3-Chlorophenylimidodisulfuryl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenylimidodisulfuryl dichloride is a chemical compound with the molecular formula
C6H4Cl3NO4S2
and a molecular weight of 324.59 g/mol . This compound is known for its unique structure, which includes a chlorinated phenyl group and an imidodisulfuryl dichloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenylimidodisulfuryl dichloride typically involves the reaction of 3-chlorophenylamine with sulfuryl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
The reaction proceeds through the formation of an intermediate, which then reacts with sulfuryl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorophenylimidodisulfuryl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-chlorophenyl derivatives with various functional groups.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of thiophenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chlorophenylimidodisulfuryl dichloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-sulfur interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which 3-Chlorophenylimidodisulfuryl dichloride exerts its effects involves the interaction of its reactive chlorine atoms with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets often include amino groups, hydroxyl groups, and thiol groups, leading to the formation of sulfonamide, sulfonyl, and thiol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorophenylsulfonyl chloride
- 3-Chlorophenylthiourea
- 3-Chlorophenylisothiocyanate
Uniqueness
Compared to similar compounds, 3-Chlorophenylimidodisulfuryl dichloride is unique due to its dual sulfuryl chloride groups, which provide enhanced reactivity and versatility in chemical reactions
Eigenschaften
CAS-Nummer |
633318-47-5 |
|---|---|
Molekularformel |
C6H4Cl3NO4S2 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-N-chlorosulfonylsulfamoyl chloride |
InChI |
InChI=1S/C6H4Cl3NO4S2/c7-5-2-1-3-6(4-5)10(15(8,11)12)16(9,13)14/h1-4H |
InChI-Schlüssel |
SUNHLFIDXGEQTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)


![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)

